molecular formula C14H25N5O B5413623 5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine

5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine

Katalognummer B5413623
Molekulargewicht: 279.38 g/mol
InChI-Schlüssel: QFYILHWSKIBNHL-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine, also known as JNJ-40411813, is a novel compound that has been developed as a potential therapeutic agent. This compound has been found to possess a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.

Wirkmechanismus

5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine acts as a selective inhibitor of PKC. It binds to the active site of PKC and prevents its activation by phosphorylation. This inhibition of PKC leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been found to be more selective for PKC than other known inhibitors of this enzyme.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to improve glucose tolerance in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine is its selectivity for PKC. This makes it a promising candidate for the treatment of various diseases, as it is less likely to cause side effects than other PKC inhibitors. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on 5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in various types of cancer. Another potential application of this compound is in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in animal models of this disease. Finally, further studies are needed to improve the solubility of this compound in aqueous solutions, which would make it easier to administer in vivo.

Synthesemethoden

The synthesis of 5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine involves several steps. The starting material for the synthesis is 4-methoxypiperidine, which is treated with HCl gas to obtain the hydrochloride salt of 4-methoxypiperidine. This salt is then treated with sodium cyanide to obtain the nitrile derivative. The nitrile derivative is then reduced using lithium aluminum hydride to obtain the corresponding amine. The amine is then reacted with propyl bromide to obtain the desired compound, this compound.

Wissenschaftliche Forschungsanwendungen

5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action, which involves the inhibition of the protein kinase C (PKC) enzyme. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Eigenschaften

IUPAC Name

5-[[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]methyl]-N-propylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-3-5-16-14-17-7-11(8-18-14)9-19-6-4-12(15)13(10-19)20-2/h7-8,12-13H,3-6,9-10,15H2,1-2H3,(H,16,17,18)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYILHWSKIBNHL-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)CN2CCC(C(C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=NC=C(C=N1)CN2CC[C@H]([C@H](C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.